Butyl 4-({1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)benzoate
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Overview
Description
Butyl 4-({1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)benzoate is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-({1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)benzoate typically involves the formation of the pyrazolopyrimidine core followed by the attachment of the butyl and benzoate groups. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic conditions to form the pyrazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-({1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)benzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to the arrest of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include the ATP-binding site of CDK2, which is crucial for its kinase activity .
Comparison with Similar Compounds
Similar Compounds
1-Tert-Butyl-3-(4-Chloro-Phenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-4-YL: Another pyrazolopyrimidine derivative with similar biological activities.
3-(4-Amino-1-Tert-Butyl-1H-Pyrazolo[3,4-D]Pyrimidin-3-YL)Phenol: Known for its anticancer properties.
Uniqueness
Butyl 4-({1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)benzoate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C22H21N5O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
butyl 4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C22H21N5O2/c1-2-3-13-29-22(28)16-9-11-17(12-10-16)26-20-19-14-25-27(21(19)24-15-23-20)18-7-5-4-6-8-18/h4-12,14-15H,2-3,13H2,1H3,(H,23,24,26) |
InChI Key |
HCSNMYSFNPOEDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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